molecular formula C19H23N5O3S B2537842 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-87-0

2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2537842
CAS No.: 898361-87-0
M. Wt: 401.49
InChI Key: KZXPZDYKJFVUFB-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Biological Activity

The compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity. The presence of the 4-methylpiperidine and 4-nitrophenyl groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole derivatives. Specifically, triazole-containing compounds have shown significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-1166.2Apoptosis induction
Compound BT47D27.3Cell cycle arrest
Compound CA549<1EGFR inhibition

The compound under discussion has been reported to exhibit similar activities, potentially through mechanisms such as apoptosis induction and inhibition of cell proliferation.

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Kinases: Many thiazole and triazole derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.
  • Modulation of Apoptotic Pathways: The compound may activate intrinsic apoptotic pathways leading to programmed cell death.

Case Studies

Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.

Case Study 2: In Vivo Studies
In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models. The treatment was well-tolerated with no significant adverse effects observed.

Properties

IUPAC Name

2-ethyl-5-[(4-methylpiperidin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-3-15-20-19-23(21-15)18(25)17(28-19)16(22-10-8-12(2)9-11-22)13-4-6-14(7-5-13)24(26)27/h4-7,12,16,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXPZDYKJFVUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.